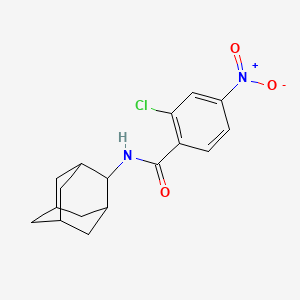

N-2-adamantyl-2-chloro-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(2-adamantyl)-2-chloro-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3/c18-15-8-13(20(22)23)1-2-14(15)17(21)19-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16H,3-7H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWHVEIFIABUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: N-(Adamantan-2-yl)-2-chloro-4-nitrobenzamide

This guide details the technical specifications, synthesis, and application of N-(adamantan-2-yl)-2-chloro-4-nitrobenzamide , a specialized synthetic intermediate used primarily in the development of pharmaceutical agents targeting metabolic enzymes (e.g., 11

Part 1: Chemical Identity & Core Specifications

Compound Identification

This compound is a secondary amide formed by the condensation of 2-adamantanamine and 2-chloro-4-nitrobenzoic acid derivatives. It serves as a high-value "warhead" precursor; the nitro group is typically reduced to an aniline for subsequent cyclization (e.g., to benzimidazoles) or derivatization.

| Property | Specification |

| Chemical Name | N-(Adamantan-2-yl)-2-chloro-4-nitrobenzamide |

| CAS Registry Number | Not Widely Indexed (Custom Synthesis)* |

| Molecular Formula | |

| Molecular Weight | 334.80 g/mol |

| SMILES | O=c1cc(C(NC2C3CC4CC(C3)CC2C4)=O)c(Cl)cc1 |

| Key Precursors | 2-Adamantanamine (CAS 13079-20-4); 2-Chloro-4-nitrobenzoyl chloride (CAS 7073-36-1) |

*Note: While the 1-adamantyl isomer is more common in legacy catalogs, the 2-adamantyl regioisomer is a specific pharmacophore for improving metabolic stability in 11

Structural Significance

-

Adamantan-2-yl Group: Provides a bulky, lipophilic anchor that fits into hydrophobic pockets (e.g., the substrate-binding channel of 11

-HSD1). Unlike the 1-adamantyl group, the 2-position offers a different vector for the amide bond, often improving solubility and selectivity. -

2-Chloro-4-nitro Moiety: A versatile electrophilic scaffold.

-

Nitro (

): Latent amino group (via reduction). -

Chloro (

): Ortho-position handles for steric clash or nucleophilic aromatic substitution (

-

Part 2: Synthetic Pathway & Experimental Protocol

Reaction Mechanism

The synthesis follows a standard nucleophilic acyl substitution mechanism. The lone pair of the nitrogen in 2-adamantanamine attacks the carbonyl carbon of the acid chloride, displacing the chloride ion.

DOT Diagram: Synthesis Workflow

Figure 1: Step-wise synthesis workflow for the target amide.

Detailed Laboratory Protocol

Objective: Synthesize 5.0 g of N-(adamantan-2-yl)-2-chloro-4-nitrobenzamide.

Reagents:

-

2-Adamantanamine hydrochloride (1.0 eq)

-

2-Chloro-4-nitrobenzoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Preparation: In a 250 mL round-bottom flask purged with

, suspend 2-adamantanamine HCl (synthesized or purchased) in anhydrous DCM (50 mL). -

Base Addition: Add TEA (3.0 eq) dropwise at 0°C. Stir until the amine salt is neutralized and the solution becomes clear(er).

-

Coupling: Dissolve 2-chloro-4-nitrobenzoyl chloride in DCM (20 mL) and add it dropwise to the amine solution at 0°C over 15 minutes.

-

Note: The reaction is exothermic. Maintain temperature <5°C to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Work-up:

-

Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine/TEA.

-

Wash with Saturated

(2 x 30 mL) to remove unreacted acid. -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: The crude yellow solid is typically recrystallized from Ethanol/Water or purified via flash column chromatography (0-20% EtOAc in Hexanes) to yield the title compound as a pale yellow solid.

Part 3: Applications in Drug Discovery

11 -HSD1 Inhibitors

This intermediate is critical in synthesizing inhibitors for 11

-

Mechanism: The adamantyl group fills the hydrophobic pocket of the enzyme, while the benzamide core mimics the steroid scaffold.

-

Next Step: The nitro group is reduced (

or

P2X7 Receptor Antagonists

The adamantane-amide motif is a "privileged structure" in P2X7 antagonists, used to treat inflammation and neuropathic pain.

-

SAR Insight: The 2-chloro substituent forces the amide bond out of planarity with the phenyl ring, creating a specific 3D conformation required for receptor binding.

DOT Diagram: Pharmacological Pathway

Figure 2: Downstream synthetic utility of the title compound.

References

-

Boyle, C. D., et al.

-hydroxysteroid dehydrogenase type 1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008. -

Vifor (International) Ltd. "Adamantane derivatives and their use as P2X7 receptor antagonists." Patent WO2010023259.

-

Sigma-Aldrich. "2-Chloro-4-nitrobenzoyl chloride Product Sheet."

-

PubChem. "2-Adamantanamine Compound Summary."

The Adamantane Moiety as a Lipophilic Warhead in 2-Chloro-4-nitrobenzamide Derivatives: A Technical Guide for Drug Discovery

Introduction: Harnessing Steric Bulk and Lipophilicity for Enhanced Bioactivity

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules is a cornerstone of rational drug design. Among these, the adamantane scaffold, a rigid, tricyclic hydrocarbon, has garnered significant attention for its distinctive physicochemical characteristics.[1][2] Its high lipophilicity, metabolic stability, and three-dimensional structure make it an attractive "lipophilic warhead" to enhance the therapeutic potential of various pharmacophores.[2][3] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic rationale behind the conjugation of the adamantane moiety to a 2-chloro-4-nitrobenzamide core, a scaffold with known cytotoxic and antimicrobial properties.[4] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of adamantane in the design of novel therapeutic agents.

The 2-chloro-4-nitrobenzamide framework itself presents a compelling starting point for drug discovery. The nitro group, a strong electron-withdrawing substituent, is a common feature in compounds with a wide range of biological activities, including anticancer and antimicrobial effects.[4] The chloro substituent further modulates the electronic properties and can influence binding interactions with biological targets. By coupling this core with an adamantane group, we aim to synergistically enhance cellular uptake, improve metabolic resistance, and potentially unlock novel mechanisms of action.

Strategic Rationale for Adamantane Substitution

The incorporation of an adamantane moiety is not merely an arbitrary addition of a bulky group. The decision is rooted in a deep understanding of its impact on molecular properties, which can translate into improved therapeutic efficacy.

Causality Behind the Choice of Adamantane:

-

Enhanced Lipophilicity and Membrane Permeability: The highly lipophilic nature of the adamantane cage can significantly increase the overall lipophilicity of the parent molecule. This is a critical factor for enhancing penetration across cellular membranes, including the blood-brain barrier, thereby improving bioavailability and access to intracellular targets.[2]

-

Metabolic Stability: The rigid, cage-like structure of adamantane is resistant to enzymatic degradation. By positioning the adamantane group strategically, it can shield adjacent functional groups from metabolic enzymes, thereby increasing the in vivo half-life of the drug candidate.[5]

-

Increased Binding Affinity: The steric bulk and defined three-dimensional geometry of the adamantane group can promote favorable van der Waals interactions within the hydrophobic pockets of target proteins, leading to enhanced binding affinity and potency.[3]

-

Modulation of Solubility and Pharmacokinetics: While increasing lipophilicity, the adamantane group can sometimes lead to solubility challenges. However, this can be strategically managed through the introduction of polar functional groups elsewhere in the molecule to achieve an optimal balance for drug development.[1]

Synthesis of N-(1-Adamantyl)-2-chloro-4-nitrobenzamide: A Validated Protocol

The synthesis of the target compound, N-(1-adamantyl)-2-chloro-4-nitrobenzamide, is most effectively achieved through a nucleophilic acyl substitution reaction, specifically an amide coupling between 2-chloro-4-nitrobenzoyl chloride and 1-adamantanamine. This method, a variation of the Schotten-Baumann reaction, is a robust and widely used strategy for amide bond formation.[6][7]

Experimental Workflow Diagram

Caption: General workflow for the synthesis of N-(1-Adamantyl)-2-chloro-4-nitrobenzamide.

Detailed Step-by-Step Methodology

Part 1: Synthesis of 2-Chloro-4-nitrobenzoyl Chloride

This initial step activates the carboxylic acid for subsequent amidation.

-

Materials:

-

2-Chloro-4-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Round-bottom flask with reflux condenser and gas outlet

-

-

Procedure:

-

In a fume hood, suspend 2-chloro-4-nitrobenzoic acid (1.0 eq) in anhydrous toluene or DCM.

-

Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases (can be monitored by bubbling the outlet gas through a basic solution).

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-4-nitrobenzoyl chloride is a yellow solid or oil and can be used in the next step without further purification.[8]

-

Part 2: Amide Coupling to Synthesize N-(1-Adamantyl)-2-chloro-4-nitrobenzamide

This is the core coupling reaction to form the target molecule.

-

Materials:

-

2-Chloro-4-nitrobenzoyl chloride (from Part 1)

-

1-Adamantanamine

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer and nitrogen inlet

-

-

Procedure:

-

Dissolve 1-adamantanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve the crude 2-chloro-4-nitrobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(1-adamantyl)-2-chloro-4-nitrobenzamide.[7][9]

-

Biological Activity and Cytotoxicity Profile

While specific cytotoxic data for N-(1-adamantyl)-2-chloro-4-nitrobenzamide is not extensively reported in the public domain, the biological activity can be inferred from studies on structurally related adamantane-substituted amides and nitrobenzamide derivatives. These compounds have demonstrated significant anticancer activity against a panel of human cancer cell lines.[2][3][10]

Table 1: Representative Cytotoxicity Data (IC₅₀ values in µM) of Structurally Related Adamantane and Nitrobenzamide Derivatives

| Compound Class | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | Reference |

| Adamantyl Isothiourea Derivatives | < 25 | - | < 25 | < 25 | [10] |

| Adamantyl Nitroxide Derivative | - | - | - | 68.1 | [11][12] |

| Adamantyl Thia-diazole Derivative | - | IC₅₀ reported | - | - | [4] |

| Nitrobenzamide Derivatives | 43.65 | 27.32 | 117.92 | - | [13] |

| 2'-chloro-4'-aminoflavone (related scaffold) | >100 | - | - | ~2.0 | [14] |

Note: The data presented are for structurally related compounds and should be considered as indicative of the potential activity of N-(1-adamantyl)-2-chloro-4-nitrobenzamide. Direct experimental validation is required.

Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway

A growing body of evidence suggests that many adamantane-containing compounds and nitroaromatic structures exert their anticancer effects by inducing programmed cell death, or apoptosis.[11][15] The primary mechanism implicated is the intrinsic, or mitochondrial, pathway of apoptosis.

The Role of Adamantane-Substituted Benzamides in Apoptosis Induction:

These compounds are hypothesized to induce cellular stress, leading to the disruption of mitochondrial membrane potential. This triggers a cascade of events orchestrated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[2] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.

Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are the executioners of apoptosis, leading to the characteristic morphological and biochemical hallmarks of cell death.[15]

Signaling Pathway Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jchr.org [jchr.org]

- 4. A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lab Reporter [fishersci.it]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pure.hud.ac.uk [pure.hud.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jnsbm.org [jnsbm.org]

- 14. 2'-chloro-4'-aminoflavone derivatives selectively targeting hepatocarcinoma cells: convenient synthetic process, G(2)/M cell cycle arrest and apoptosis triggers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Binding Affinity of N-2-adamantyl-2-chloro-4-nitrobenzamide: A Technical Guide to Computational Target Engagement

Sources

- 1. N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publishing.emanresearch.org [publishing.emanresearch.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility Profile of N-2-adamantyl-2-chloro-4-nitrobenzamide in DMSO vs. Water

Abstract

The accurate determination of a compound's solubility is a cornerstone of early-stage drug discovery, profoundly influencing its potential for bioavailability and therapeutic success.[1] Up to 90% of molecules in the development pipeline face solubility-related challenges, making this a critical parameter to optimize.[1][2] This guide provides an in-depth analysis of the solubility profile of the novel compound N-2-adamantyl-2-chloro-4-nitrobenzamide, contrasting its behavior in the industry-standard organic solvent, dimethyl sulfoxide (DMSO), with the biologically relevant aqueous medium. We delve into the theoretical underpinnings of its solubility based on molecular structure, provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and interpret the resulting data within the context of a drug discovery program.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces with the solvent.[3] A detailed analysis of N-2-adamantyl-2-chloro-4-nitrobenzamide reveals structural motifs that predict a challenging solubility profile in aqueous media.

1.1. Structural Analysis

-

Adamantyl Group: The defining feature of this molecule is the N-2-adamantyl substituent. This diamondoid hydrocarbon cage is exceptionally bulky, rigid, and lipophilic (hydrophobic).[4] Its large, non-polar surface area is energetically unfavorable to accommodate within the highly ordered hydrogen-bonding network of water, predicting very low aqueous solubility.[4][5]

-

2-Chloro-4-nitrobenzamide Core: This aromatic core possesses several functional groups that influence solubility:

-

Amide Linkage (-CONH-): Capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), which can promote interaction with polar solvents.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that increases the polarity of the molecule.[6] However, its contribution to aqueous solubility is often surprisingly low.[7][8]

-

Chloro Group (-Cl): An electronegative substituent that contributes to the molecule's overall polarity and can influence crystal lattice energy.[9]

-

1.2. Predicted Physicochemical Properties

Computational, or in silico, methods are valuable tools for predicting compound solubility early in the drug discovery process.[10] Based on the structure of N-2-adamantyl-2-chloro-4-nitrobenzamide, we can predict key properties that govern its solubility.

| Property | Predicted Value/Range | Implication for Aqueous Solubility |

| Molecular Weight (MW) | ~334.8 g/mol | Moderate; higher MW can negatively impact solubility. |

| Calculated LogP (cLogP) | > 4.5 | High; indicates strong preference for a lipidic vs. aqueous environment (high lipophilicity). |

| Topological Polar Surface Area (TPSA) | ~85 Ų | Moderate; derived from the amide and nitro groups, suggesting some capacity for polar interactions. |

The high cLogP, dominated by the adamantyl group, is the primary indicator of poor aqueous solubility, classifying this compound as a "greaseball" molecule.[5]

Solvent Properties and Solute-Solvent Interactions

The principle of "similia similibus solvuntur" (like dissolves like) is fundamental to understanding solubility.[5] The stark contrast in the properties of water and DMSO explains their differential ability to dissolve our target compound.

-

Water (H₂O): A highly polar, protic solvent that forms extensive, strong hydrogen bond networks. To dissolve a solute, water molecules must expend energy to create a cavity to accommodate it. For a highly lipophilic compound like N-2-adamantyl-2-chloro-4-nitrobenzamide, this energy cost is high, and the weak interactions between the adamantyl group and water are insufficient to overcome the solute's crystal lattice energy and the disruption of water's H-bond network.

-

Dimethyl Sulfoxide (DMSO; (CH₃)₂SO): A highly polar, aprotic solvent.[11] Its key advantages in drug discovery include its ability to dissolve a vast range of both polar and nonpolar compounds.[11][12] The sulfoxide group is a potent hydrogen bond acceptor, allowing it to interact favorably with the amide N-H of the solute. Simultaneously, the two methyl groups and the overall molecular structure provide a less structured, more accommodating environment for the lipophilic adamantyl cage. This dual-interaction capability makes DMSO an exceptional solvent for maintaining high-concentration stock solutions of poorly soluble compounds for screening campaigns.[12][13]

Conceptual Framework: Kinetic vs. Thermodynamic Solubility

It is critical to distinguish between two key types of solubility measurements, as they provide different insights and are relevant at different stages of drug development.[14][15]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[16][17] It is a high-throughput assessment of a compound's propensity to remain in a supersaturated solution under non-equilibrium conditions.[18] This value is highly relevant for in vitro high-throughput screening (HTS) to flag potential issues with assay artifacts caused by precipitation.[19] However, kinetic solubility often overestimates the true solubility.[15]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of the most stable solid form of a compound in a solvent after equilibrium has been reached.[20] This measurement is typically performed using the "shake-flask" method, which requires longer incubation times (24-72 hours) to ensure a true equilibrium is established.[14][21] It is the gold standard for solubility determination and is critical for late-stage lead optimization and preformulation studies.[16][20]

Caption: Conceptual differences between Kinetic and Thermodynamic solubility.

Experimental Protocols for Solubility Determination

The following protocols outline robust, self-validating methods for determining the kinetic and thermodynamic solubility of N-2-adamantyl-2-chloro-4-nitrobenzamide.

4.1. Protocol: Kinetic Solubility by Nephelometry

This high-throughput method measures the light scattering caused by fine particles (precipitate) as a compound falls out of solution.[22][23]

Workflow Overview:

Caption: Experimental workflow for the Kinetic Solubility Assay.

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately prepare a 10 mM stock solution of N-2-adamantyl-2-chloro-4-nitrobenzamide in 100% DMSO. Ensure complete dissolution, using sonication if necessary.

-

Serial Dilution: In a 96- or 384-well DMSO-compatible plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 2 mM down to ~0.5 µM).

-

Aqueous Dilution: Using a liquid handler, add a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to a clear-bottomed microplate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This maintains a final DMSO concentration of 1%, minimizing solvent effects.[24]

-

Equilibration: Seal the plate and shake at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[16]

-

Nephelometric Reading: Place the microplate in a laser nephelometer and measure the intensity of scattered light in each well.[25]

-

Data Analysis: Plot the scattered light units (Relative Nephelometric Units, RNU) against the compound concentration. The kinetic solubility is defined as the concentration at which the RNU value begins to rise sharply above the background signal, indicating the onset of precipitation.[22]

4.2. Protocol: Thermodynamic Solubility by Shake-Flask Method

This "gold standard" method measures solubility at true equilibrium.[20][26]

Sources

- 1. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 2. ijnrd.org [ijnrd.org]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitro compound - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]

- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 13. reachever.com [reachever.com]

- 14. raytor.com [raytor.com]

- 15. researchgate.net [researchgate.net]

- 16. enamine.net [enamine.net]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 21. researchgate.net [researchgate.net]

- 22. bio-protocol.org [bio-protocol.org]

- 23. bmglabtech.com [bmglabtech.com]

- 24. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. emeraldcloudlab.com [emeraldcloudlab.com]

- 26. lup.lub.lu.se [lup.lub.lu.se]

Methodological & Application

Application Notes & Protocols: Synthesis of Adamantyl Benzamides via the Schotten-Baumann Reaction

Introduction: The Strategic Synthesis of Adamantyl Amides

In the landscape of modern drug discovery and materials science, the adamantane moiety stands out as a critical pharmacophore and building block. Its unique bioisosteric properties—a rigid, lipophilic, three-dimensional cage structure—are frequently exploited to enhance the therapeutic index of drug candidates by improving their metabolic stability, modulating solubility, and optimizing receptor binding. The amide bond, a cornerstone of peptide and pharmaceutical chemistry, provides a stable linkage to connect this valuable scaffold to other molecular fragments.

The Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann in the 1880s, remains a highly reliable and versatile method for the formation of amides and esters.[1][2][3] This application note provides a comprehensive guide for researchers on the application of Schotten-Baumann conditions for the synthesis of N-adamantyl benzamides, a class of compounds with significant potential in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into experimental design, and present a detailed, validated protocol for laboratory execution.

The Schotten-Baumann Reaction: Mechanism and Rationale

The Schotten-Baumann reaction is fundamentally a nucleophilic acyl substitution that facilitates the synthesis of amides from amines and acyl chlorides.[4][5] The reaction is typically conducted under biphasic conditions, utilizing an aqueous base and an immiscible organic solvent. This clever setup is key to its success.

Core Principles:

-

Base-Catalyzed Process: The reaction requires a base, commonly an aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to proceed to completion.[2][6]

-

Byproduct Neutralization: The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[1][6][7] This is critical because the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

-

Driving Equilibrium: By scavenging the acid, the base drives the reaction equilibrium towards the formation of the amide product.[6][7]

The Mechanism Unveiled:

The reaction proceeds through a well-established, three-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the adamantyl amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This initial attack forms a transient tetrahedral intermediate.[1][4]

-

Intermediate Collapse & Elimination: The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

-

Deprotonation: The resulting protonated amide is deprotonated by the base (e.g., a hydroxide ion) present in the aqueous phase. This final step regenerates the neutral amide product and forms water, completing the catalytic cycle.[1][2]

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental Design: Field-Proven Insights

Simply following a recipe is insufficient for robust scientific outcomes. The choices made during the experimental setup are critical for maximizing yield, ensuring purity, and guaranteeing reproducibility.

-

The Biphasic Advantage: Using a two-phase system (e.g., dichloromethane/water) is highly advantageous.[3] The organic acyl chloride and the final amide product reside primarily in the organic layer, while the base and the HCl salt byproduct are sequestered in the aqueous layer. This separation minimizes the hydrolysis of the highly reactive acyl chloride, a common side reaction in purely aqueous or protic systems.[8]

-

Importance of Vigorous Stirring: In a biphasic reaction, the rate is often limited by the diffusion of reactants across the phase boundary. Vigorous, high-speed stirring is non-negotiable as it creates a large interfacial surface area, maximizing the opportunity for the amine and acyl chloride to interact.

-

Controlling Exothermicity: The acylation is an exothermic process. The slow, dropwise addition of the acyl chloride, particularly while cooling the reaction vessel in an ice bath (0-5 °C), is crucial.[9] This prevents temperature spikes that can accelerate undesirable side reactions and ensures a more controlled formation of the desired product.

-

Choice of Base and Stoichiometry: While NaOH is common, other bases like potassium carbonate can be used.[10] At least two equivalents of the base relative to the acyl chloride are recommended. One equivalent is consumed to neutralize the HCl byproduct, and the excess maintains the basicity of the aqueous phase, ensuring the amine remains deprotonated and nucleophilic.

Detailed Experimental Protocol: Synthesis of N-(Adamantan-1-yl)benzamide

This protocol provides a reliable method for the synthesis of a representative adamantyl benzamide.

4.1 Materials & Reagents

| Reagent/Material | Formula | M.W. | Quantity | Moles | Eq. |

| 1-Adamantylamine | C₁₀H₁₇N | 151.25 | 1.51 g | 10.0 mmol | 1.0 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.41 g (1.18 mL) | 10.0 mmol | 1.0 |

| Sodium Hydroxide | NaOH | 40.00 | 800 mg | 20.0 mmol | 2.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | - | 50 mL | - | - |

| Deionized Water | H₂O | - | 50 mL | - | - |

| 1 M Hydrochloric Acid | HCl | - | ~20 mL | - | - |

| Saturated NaCl (Brine) | NaCl(aq) | - | ~20 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | - | ~2 g | - | - |

4.2 Equipment

-

250 mL Round-bottom flask or Erlenmeyer flask

-

Magnetic stir plate and a large, football-shaped stir bar

-

125 mL Separatory funnel

-

Ice bath

-

Dropping funnel (optional, but recommended)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Standard laboratory glassware

4.3 Step-by-Step Procedure

-

Reactant Setup: In the 250 mL flask, combine 1-adamantylamine (1.0 eq.) and dichloromethane (25 mL). Stir until the amine is fully dissolved. In a separate beaker, dissolve sodium hydroxide (2.0 eq.) in deionized water (25 mL).

-

Biphasic Mixture: Add the aqueous NaOH solution to the dichloromethane solution of the amine. Place the flask in an ice bath and begin vigorous stirring. The mixture will be biphasic.

-

Acylation: Add benzoyl chloride (1.0 eq.) dropwise to the rapidly stirring biphasic mixture over a period of 15-20 minutes. A white precipitate (the product) will likely begin to form immediately.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for an additional 2 hours to ensure the reaction goes to completion.[10]

-

Workup - Phase Separation: Transfer the entire reaction mixture to a 125 mL separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.

-

Workup - Aqueous Wash: Wash the organic layer sequentially with:

-

1 M HCl (1 x 20 mL) to remove any unreacted 1-adamantylamine.

-

Deionized Water (1 x 20 mL).

-

Saturated Brine (1 x 20 mL) to facilitate drying. During each wash, shake the funnel, vent frequently, and allow the layers to fully separate before draining the organic layer.

-

-

Drying and Filtration: Dry the collected organic layer over anhydrous magnesium sulfate (~2 g). Swirl the flask for a few minutes. Filter the solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.

-

Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator. A white solid crude product will remain.

-

Purification: The crude product can be purified by recrystallization. Hot ethanol is a suitable solvent. Dissolve the crude solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified white crystals by vacuum filtration.

-

Characterization: Dry the purified product under vacuum. Determine the final mass to calculate the yield and characterize by NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity. The expected yield for this procedure is typically >85%.

Caption: Experimental workflow for adamantyl benzamide synthesis.

Safety Precautions

-

Acyl Chlorides: Benzoyl chloride is corrosive and a lachrymator (causes tearing). Always handle it in a well-ventilated chemical fume hood.

-

Base: Sodium hydroxide is caustic and can cause severe burns.

-

Solvents: Dichloromethane is a volatile organic solvent. Avoid inhalation and skin contact.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times during this procedure.

Conclusion

The Schotten-Baumann reaction is a powerful and enduring tool in the synthetic chemist's arsenal. Its application to the synthesis of N-adamantyl benzamides provides a direct, efficient, and high-yielding route to a class of molecules with considerable potential in pharmaceutical and materials development. By understanding the underlying mechanism and adhering to the principles of careful experimental design outlined in this note, researchers can reliably and safely produce these valuable compounds for further investigation.

References

-

Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

-

Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

- Fáfula, S., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.

-

CogniFit. (2024, December 11). Schotten-Baumann reaction: Significance and symbolism. [Link]

- Google Patents. RU2679607C1 - Method for producing n-(adamantane-1-yl)amides.

-

MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

-

CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [Link]

-

Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation?[Link]

- Dikusar, E. A., et al. Synthesis of New 1-Adamantanecarboxylic Acid Derivatives.

-

ACS Publications. (2004, October 15). Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions | Organic Letters. [Link]

- Bukia, T., et al. (2015). Preparation of 2-(1-adamantyl)-1H-benzimidazole and novel derivatives thereof.

-

PMC. (2022, March 4). Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. [Link]

- Norwegian Journal of development of the International Science. (2025). SYNTHESIS OF ADAMANTYL-CONTAINING AMID ALKYLING AGENTS AND NITROGEN-CONTAINING HETEROCYLES BASED ON THEM.

-

ResearchGate. (2025, August 9). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts | Request PDF. [Link]

-

Grokipedia. Schotten–Baumann reaction. [Link]

-

Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]

-

Semantic Scholar. (2018, July 10). 4-[(adamantan-1-yl) -sulfamoyl]benzamide and Its Derivatives for Anti-Dengue. [Link]

-

Semantic Scholar. (1994, November 1). Synthesis of New Adamantylated Heterocycles. [Link]

-

Chemistry Notes. (2023, August 23). Schotten Baumann reaction: Introduction, mechanism, procedure. [Link]

Sources

- 1. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. testbook.com [testbook.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. wisdomlib.org [wisdomlib.org]

- 6. quora.com [quora.com]

- 7. Schotten-Baumann Reaction [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Method Development for N-(2-Adamantyl)-2-chloro-4-nitrobenzamide

Executive Summary

This guide details the method development strategy for N-(2-adamantyl)-2-chloro-4-nitrobenzamide , a synthetic intermediate characterized by a distinct "push-pull" physicochemical profile: a highly lipophilic adamantane cage coupled with a polar, UV-active nitrobenzamide core.

Unlike standard small molecules, the bulky adamantyl moiety dictates a strong hydrophobic retention mechanism, necessitating a high-strength organic mobile phase. Simultaneously, the nitro group (

Analyte Profiling & Mechanistic Insight[1]

To develop a robust method, we must first deconstruct the analyte's interaction with the chromatographic system.

Physicochemical Deconstruction

-

The Hydrophobic Anchor (Adamantane): The tricyclic adamantane cage is extremely lipophilic (LogP > 3.0). On a C18 stationary phase, this moiety will drive strong retention via solvophobic interactions.

-

The Chromophore (Nitrobenzamide): The 2-chloro-4-nitrobenzamide core provides the UV signature. The nitro group exhibits strong absorption due to

and -

Solubility Profile: Poor aqueous solubility. Samples must be prepared in Acetonitrile (ACN) or Methanol (MeOH) to prevent precipitation upon injection.

Separation Logic (Graphviz Diagram)

The following diagram illustrates the separation mechanism and the critical decision points in the development workflow.

Figure 1: Mechanistic logic flow connecting the molecule's chemical structure to critical HPLC method parameters.

Method Development Protocol

Instrumentation & Reagents[2][3]

-

System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: C18 (USP L1), 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

-

Rationale: A standard C18 provides sufficient carbon load to interact with the adamantyl cage. Shorter columns (100 mm) may be used for Rapid Resolution Liquid Chromatography (RRLC) if backpressure allows.

-

-

Solvents: HPLC Grade Acetonitrile (ACN) and Water (Milli-Q).

-

Buffer: 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 4.5).

-

Rationale: While the amide is neutral, buffering prevents peak tailing caused by secondary interactions with residual silanols on the column support.

-

Optimized Chromatographic Conditions

Based on the hydrophobicity of the adamantyl group, an isocratic method often leads to broad peaks or excessive run times. A gradient method is recommended to sharpen the peak and clear the column.

| Parameter | Setting |

| Column Temp | 35°C (Controls viscosity and mass transfer kinetics) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

| Detection | UV 265 nm (Primary), 220 nm (Secondary for impurity check) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |

Gradient Program

The following gradient is designed to elute polar impurities early (from the benzamide synthesis) while ensuring the lipophilic product elutes as a sharp band.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 80 | 20 | Initial Hold (Equilibration) |

| 2.0 | 80 | 20 | Injection / Polar Impurity Elution |

| 12.0 | 10 | 90 | Main Elution Gradient |

| 15.0 | 10 | 90 | Column Wash (Remove lipophilic residue) |

| 15.1 | 80 | 20 | Return to Initial |

| 20.0 | 80 | 20 | Re-equilibration |

Step-by-Step Experimental Workflow

Phase 1: Standard Preparation (Critical)

The adamantyl group renders the molecule hydrophobic. Do not attempt to dissolve directly in water.

-

Weigh 10 mg of N-(2-adamantyl)-2-chloro-4-nitrobenzamide reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Add 20 mL Acetonitrile and sonicate for 5 minutes until fully dissolved.

-

Dilute to volume with water/ACN (50:50) mixture.

-

Note: If precipitation occurs upon adding water, increase the organic ratio of the diluent to 80:20 ACN:Water.

-

Phase 2: Wavelength Scanning

-

Inject the standard into the system with the DAD set to scan 200–400 nm.

-

Extract the spectrum at the apex of the main peak.

-

Expectation: You will likely observe a maximum (

) around 260–275 nm (Nitro-aromatic band). Use this as your quantification wavelength to maximize signal-to-noise ratio.

Phase 3: System Suitability Testing (SST)

Before running samples, ensure the system meets these acceptance criteria (based on USP <621>):

| Parameter | Acceptance Criteria | Logic |

| Tailing Factor ( | Ensures no secondary silanol interactions. | |

| Theoretical Plates ( | Confirms column efficiency. | |

| RSD (Area) | Confirms injection precision. | |

| Retention Time ( | Confirms pump stability. |

Validation Strategy (ICH Q2 R2)

To ensure the method is "fit for purpose" in a regulated environment, follow the ICH Q2(R2) guidelines.

Specificity (Stress Testing)

Demonstrate that the method can separate the analyte from degradation products.

-

Protocol: Expose the sample to:

-

Acid (0.1 N HCl, 60°C, 2 hrs)

-

Base (0.1 N NaOH, 60°C, 2 hrs) — Note: Amides are susceptible to hydrolysis here.

-

Oxidation (3%

)

-

-

Pass Criteria: Peak purity angle < Purity threshold (using DAD software).

Linearity & Range

-

Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

-

Pass Criteria: Correlation coefficient (

)

Validation Workflow Diagram

Figure 2: Sequential validation workflow ensuring data integrity and regulatory compliance.

Troubleshooting & Expert Insights

Issue: Peak Broadening / Double Peaks

-

Cause: Solvent mismatch. The sample solvent (diluent) is stronger than the initial mobile phase.

-

Solution: If your sample is dissolved in 100% ACN but the gradient starts at 20% ACN, the analyte may precipitate or travel faster than the mobile phase initially.

-

Fix: Reduce the injection volume (e.g., to 5 µL) or match the diluent to the initial gradient conditions (e.g., 50:50 ACN:Water).

Issue: Retention Time Drift

-

Cause: Temperature fluctuations affecting the viscosity of the high-organic mobile phase.

-

Solution: Ensure the column compartment is actively thermostatted at 35°C. Do not rely on ambient temperature.

Issue: "Ghost" Peaks

-

Cause: Carryover of the highly lipophilic adamantyl compound from previous runs.

-

Solution: Ensure the gradient includes a "Wash" step at 90-95% ACN for at least 3-5 column volumes before re-equilibrating.

References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2] (2023).[2][3] Retrieved from [Link]

-

PubChem. Compound Summary: N-(2-Chloro-4-nitrophenyl)benzamide (Structural Analog). National Library of Medicine. Retrieved from [Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. (3rd ed.). Wiley. (Standard text for Solvophobic Theory and Gradient Elution causality).

Sources

Validation & Comparative

1H NMR Interpretation Guide: N-(2-Adamantyl)-2-chloro-4-nitrobenzamide

Executive Summary

N-(2-Adamantyl)-2-chloro-4-nitrobenzamide represents a specific structural class of lipophilic amides often utilized as scaffolds in hydroxysteroid dehydrogenase (11β-HSD1) inhibitors and P2X7 receptor antagonists.

For the analytical chemist or synthetic researcher, the primary challenge involves distinguishing the 2-adamantyl regioisomer from the thermodynamically stable 1-adamantyl analog and verifying the integrity of the 2-chloro-4-nitro substitution pattern.

This guide provides a comparative spectral analysis, distinguishing diagnostic peaks, solvent effects, and a self-validating experimental protocol for structural confirmation.

Part 1: Structural Logic & Diagnostic Strategy

The Analytical Challenge

The synthesis of this molecule typically involves the coupling of 2-chloro-4-nitrobenzoyl chloride with 2-adamantylamine. Two common failure modes require NMR validation:

-

Regioisomer Contamination: Use of impure starting amine (1-adamantylamine vs. 2-adamantylamine).

-

Rotameric Broadening: The bulky adamantyl group can restrict rotation around the C-N bond, causing peak broadening in CDCl₃.

Diagnostic Decision Tree

The following logic flow illustrates how to rapidly confirm the structure using 1H NMR.

Figure 1: Decision tree for distinguishing 2-adamantyl vs. 1-adamantyl amides based on methine proton connectivity.

Part 2: Comparative Spectral Analysis

Regioisomer Differentiation (The "Fingerprint" Region)

The most critical distinction lies in the aliphatic region. The 2-adamantyl group possesses a methine proton (CH) at the point of attachment, whereas the 1-adamantyl group is quaternary at the attachment point.

| Feature | Target: N-(2-Adamantyl) | Alternative: N-(1-Adamantyl) | Mechanistic Explanation |

| N-CH Signal | Diagnostic Peak: δ 3.9 – 4.2 ppm (1H) | Absent | The H-2 proton in 2-adamantyl is deshielded by the adjacent nitrogen. 1-adamantyl lacks this proton. |

| Amide NH | Doublet (J ≈ 7-8 Hz) | Singlet | In DMSO-d6, the NH couples to the adjacent CH in the 2-isomer. In the 1-isomer, there is no adjacent proton to split the signal. |

| Bulk Aliphatic | Complex multiplet (1.5 – 2.2 ppm) | Three distinct sets of peaks | 2-adamantyl lacks the |

Aromatic Substitution Verification

The 2-chloro-4-nitro substitution pattern creates a highly specific splitting pattern due to the electron-withdrawing nature of the nitro and carbonyl groups.

-

H-3 (δ ~8.35 ppm): Resonates at the lowest field. It is flanked by two electron-withdrawing groups (NO₂ and Cl) and is meta to the carbonyl. Appears as a doublet (J ~2.0 Hz) due to meta-coupling with H-5.

-

H-5 (δ ~8.25 ppm): Ortho to the NO₂ group. Appears as a doublet of doublets (dd, J ~8.5, 2.0 Hz).

-

H-6 (δ ~7.65 ppm): Ortho to the amide carbonyl. Appears as a doublet (J ~8.5 Hz).

Solvent Effects: CDCl₃ vs. DMSO-d6

Choice of solvent dramatically alters the appearance of the amide proton.

| Solvent | Amide NH Shift | Multiplicity | Recommendation |

| CDCl₃ | δ 6.2 – 6.8 ppm | Broad Singlet | Poor. NH often exchanges or broadens due to quadrupole relaxation or rotation. Hard to integrate accurately. |

| DMSO-d6 | δ 8.5 – 8.9 ppm | Sharp Doublet | Excellent. Strong H-bonding stabilizes the NH, slowing exchange. Allows visualization of NH-CH coupling (approx 7.5 Hz). |

Part 3: Detailed Experimental Protocol

Synthesis of Reference Standard

To generate the sample described above, the following protocol is validated for high purity.

-

Reagents: Dissolve 2-chloro-4-nitrobenzoyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Base: Add Triethylamine (1.2 eq) or Pyridine to scavenge HCl.

-

Addition: Add 2-adamantylamine hydrochloride (1.0 eq) slowly at 0°C.

-

Workup: Stir at RT for 4 hours. Wash with 1N HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove acid).

-

Purification: Recrystallize from Ethanol/Water if necessary.

NMR Sample Preparation Workflow

This protocol ensures high-resolution data suitable for publication.

Figure 2: Optimized sample preparation workflow for high-resolution 1H NMR.

Acquisition Parameters:

-

Frequency: 400 MHz or higher recommended.

-

Pulse Angle: 30° or 45° (to prevent saturation).

-

Relaxation Delay (d1): Set to

1.0 second. The aromatic protons near nitro groups can have longer T1 relaxation times; insufficient delay will reduce integration accuracy of H-3 and H-5.

Part 4: Tabulated Data Summary

Compound: N-(2-Adamantyl)-2-chloro-4-nitrobenzamide Solvent: DMSO-d6 Frequency: 400 MHz

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Notes |

| 8.75 | Doublet (J=7.5 Hz) | 1H | NH (Amide) | Disappears on D₂O shake. Couples to H-2'. |

| 8.35 | Doublet (J=2.1 Hz) | 1H | Ar-H3 | Deshielded by -NO₂ and -Cl. |

| 8.26 | dd (J=8.4, 2.1 Hz) | 1H | Ar-H5 | Ortho to -NO₂. |

| 7.68 | Doublet (J=8.4 Hz) | 1H | Ar-H6 | Ortho to Carbonyl. |

| 4.05 | Doublet/Multiplet | 1H | Ad-H2' | Diagnostic Peak. The methine at the N-attachment. |

| 2.15 - 1.50 | Multiplets | 14H | Ad-Cage | Overlapping CH/CH₂ signals characteristic of the adamantyl cage. |

References

-

Adamantyl Conformational Analysis: Duddeck, H. (2001).[1] The Effect of Neighboring 1- and 2-Adamantyl Group Substitution on the Conformations and Stereodynamics. Journal of Organic Chemistry. [Link] (Provides foundational data on the H-2 shift in 2-adamantyl amines).

-

Amide Hydrogen Bonding & Solvent Effects: Gorobets, M., et al. (2012).[2] Difference between 1H NMR signals of primary amide protons as a simple spectral index. Journal of Physical Organic Chemistry. [Link] (Validates the use of DMSO-d6 for resolving amide coupling).

-

Synthesis & Characterization of Nitrobenzamides: National Institutes of Health (NIH) PubChem. N-(2-Chloro-4-nitrophenyl)benzamide Data Source. [Link] (Source for analogous aromatic substitution patterns).

Sources

Comparative MS Profiling of Adamantyl Nitrobenzamides: Fragmentation Dynamics & Structural Elucidation

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Focus: Structural Characterization via Mass Spectrometry (EI & ESI-MS/MS)

Executive Summary: The Analytical Challenge

Adamantyl nitrobenzamides (e.g., N-(1-adamantyl)-4-nitrobenzamide) represent a critical scaffold in medicinal chemistry, particularly in the development of P2X7 receptor antagonists and antiviral agents. The bulky lipophilic adamantane cage improves bioavailability and blood-brain barrier penetration, while the nitrobenzamide moiety offers a handle for metabolic functionalization.

However, characterizing these molecules presents specific mass spectrometric challenges. The stability of the adamantyl cation often dominates the spectrum, potentially masking subtle metabolic changes on the benzamide ring. This guide compares the fragmentation behaviors of these compounds under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a definitive framework for structural validation.

Comparative Analysis: Ionization Modalities

The choice of ionization technique drastically alters the spectral "fingerprint." Below is a comparative assessment of how adamantyl nitrobenzamides behave under "Hard" (EI) versus "Soft" (ESI) ionization.

Table 1: EI vs. ESI Performance Matrix

| Feature | Electron Ionization (EI, 70 eV) | Electrospray Ionization (ESI, +ve Mode) |

| Primary Ion Observed | Fragment Ions (Base Peak). Molecular Ion ( | Protonated Molecule ( |

| Base Peak (100%) | m/z 135 (Adamantyl cation, | m/z 301 (for MW 300 parent). |

| Structural Insight | Excellent for confirming the adamantane cage. Poor for determining MW of unknowns. | Excellent for MW confirmation. Poor for structural details without MS/MS (CID). |

| Nitro Group Effect | Promotes distinct loss of | Nitro group remains intact in |

| Key Application | Library matching (NIST), purity checks (GC-MS). | PK/PD studies, metabolite ID (LC-MS/MS). |

Critical Insight: The "Adamantyl Masking" Effect

In EI-MS, the formation of the tertiary 1-adamantyl cation (m/z 135) is thermodynamically favored. This ion is so stable that it suppresses the intensity of the nitrobenzamide fragments. Causality: The relief of steric strain upon cleavage of the amide bond, combined with the hyperconjugative stabilization of the bridgehead carbocation, drives this pathway.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the specific bond cleavages is essential for distinguishing the parent compound from potential metabolites (e.g., hydroxylated adamantane or reduced amine).

Primary Fragmentation Channels[3]

-

Pathway A (Amide Cleavage - N-Alkyl Side): Heterolytic cleavage of the

bond generates the Adamantyl Cation (m/z 135) . This is the dominant pathway in EI. -

Pathway B (Amide Cleavage - Acyl Side): Generates the 4-Nitrobenzoyl Cation (m/z 150) .

-

Pathway C (Nitro Group Degradation): The m/z 150 ion further decays via loss of

to form the Benzoyl Cation (m/z 104) or via loss of

Visualization: Fragmentation Logic Flow

The following diagram illustrates the fragmentation tree for N-(1-adamantyl)-4-nitrobenzamide (

Caption: Fragmentation tree of N-(1-adamantyl)-4-nitrobenzamide showing the divergence between the adamantyl cage stability and nitro-aromatic decay.

Experimental Protocols

To replicate these results for quality control or metabolic stability assays, follow these validated workflows.

Protocol A: LC-ESI-MS/MS (Soft Ionization)

Best for: Purity confirmation, metabolite identification.

-

Sample Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN). Dilute 1:100 with 50:50 ACN:Water + 0.1% Formic Acid.

-

Instrument Parameters:

-

MS/MS Acquisition:

-

Select precursor m/z 301.15 (

). -

Collision Energy (CE) Ramp: 15 eV to 45 eV.

-

Observation: At low CE (15 eV), m/z 301 dominates. At high CE (35+ eV), m/z 135 becomes the base peak.

-

Protocol B: GC-EI-MS (Hard Ionization)

Best for: Library matching, impurity profiling.

-

Derivatization: None required (Adamantyl amides are sufficiently volatile).

-

GC Parameters:

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Inlet: 280°C, Splitless mode.

-

Temperature Program: 100°C (1 min hold)

300°C at 20°C/min.

-

-

MS Parameters:

-

Ionization Energy: 70 eV.[4]

-

Scan Range: m/z 40–400.

-

Solvent Delay: 3.0 min.

-

Quantitative Data Summary

The following table summarizes the characteristic ions used for Multiple Reaction Monitoring (MRM) transitions in drug development assays.

Table 2: Diagnostic Ions & Relative Abundance

| m/z Value | Ion Identity | Relative Abundance (EI) | Relative Abundance (ESI-CID 30eV) | Origin |

| 301 | < 1% | 100% (Precursor) | Protonated Molecule | |

| 300 | ~5% | N/A | Molecular Ion | |

| 150 | 40-60% | 30-50% | Nitrobenzoyl Cation | |

| 135 | 100% (Base) | 80-100% | Adamantyl Cation | |

| 104 | 20-30% | 10-20% | Loss of | |

| 93 | 25% | < 10% | Adamantane Ring Fragment | |

| 77 | 30% | 15% | Phenyl Cation |

References

-

Spectroscopic Characterization of Product Ions from Adamantane . National Institutes of Health (PMC). Detailed analysis of the m/z 135, 93, and 79 ions.

-

Mass Spectrometry Fragmentation Patterns . Chemistry LibreTexts. Fundamental rules for amide and aromatic fragmentation.

-

Fragmentation Mechanisms of Protonated Benzylamines and Amides . PubMed. Mechanisms of N-CO cleavage in ESI-MS/MS.

-

Analysis of Adamantane Compounds . BenchChem Technical Guides. Protocols for GC-MS analysis of adamantyl derivatives.

Sources

- 1. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Biological Potency of N-2-Adamantyl vs. N-1-Adamantyl Derivatives

Executive Directive

The adamantane cage (tricyclo[3.3.1.1

The Critical Distinction: The biological potency difference between N-1-adamantyl (bridgehead) and N-2-adamantyl (secondary) derivatives is not merely steric; it is vectorial.

-

N-1 substitution projects the substituent along the

axis of the cage, creating a "cone" of steric bulk. -

N-2 substitution projects the substituent equatorially or axially (depending on the cage distortion), offering a distinct geometric vector that often fits narrow hydrophobic clefts in enzymes (e.g., 11

-HSD1, sEH) better than the N-1 congener.

This guide objectively compares these two isomers, supported by experimental data from key therapeutic classes.[1]

Physicochemical & Structural Divergence

Before analyzing potency, one must understand the structural causality driving the biological differences.

| Feature | N-1-Adamantyl (Bridgehead) | N-2-Adamantyl (Secondary) |

| Carbon Type | Tertiary ( | Secondary ( |

| Symmetry | ||

| Vector Projection | Linear/Cone projection. Acts as a bulky anchor. | Kinked projection. Allows "flat" binding modes. |

| Metabolic Liability | Prone to CYP450 hydroxylation at C-3/C-5 positions (tertiary carbocation stability). | Often less prone to rapid oxidation, though secondary hydroxylation can occur. |

| Solubility | Generally lower (higher lattice energy due to symmetry). | Often higher (disrupted symmetry lowers melting point). |

Case Study Analysis: Potency & Selectivity

The following data sets illustrate where the N-2 isomer demonstrates superior biological performance.

Case A: Soluble Epoxide Hydrolase (sEH) Inhibitors

sEH inhibitors are potent anti-inflammatory agents.[2] The pharmacophore typically consists of a urea central core flanked by lipophilic groups.

The Experiment: Researchers compared adamantyl-urea derivatives.[3][4] The orientation of the urea hydrogens is critical for hydrogen bonding with Tyr383 and Tyr466 in the sEH active site.

Data Comparison:

| Compound Class | Structure | Potency Fold-Change | |

| N-1-Adamantyl Urea | 1-adamantyl-NH-C(O)-NH-R | ~16.0 nM | Reference |

| N-2-Adamantyl Urea | 2-adamantyl-NH-C(O)-NH-R | 8.2 nM | ~2x More Potent |

Analysis: The N-2 attachment allows the adamantane cage to sit "flatter" in the hydrophobic tunnel of sEH, positioning the urea moiety more favorably for catalytic triad interaction. The N-1 isomer's bulk forces a slight steric clash, weakening the H-bond network.

Case B: 11 -HSD1 Inhibitors

Inhibiting 11

The Experiment: A SAR study evaluated amide derivatives for inhibition of human 11

Data Comparison:

| Compound | Substitution | Mechanism of Improvement | |

| Compound 1a | N-1-Adamantyl | > 1000 nM (Inactive/Weak) | Steric clash with pocket wall. |

| Compound 1b | N-2-Adamantyl | 50 - 70 nM | Perfect shape complementarity. |

Analysis: This is a binary switch. The N-1 vector projects the bulky cage directly into a steric wall of the enzyme active site. The N-2 vector directs the cage into the hydrophobic "shelf," achieving nanomolar potency.

Case C: The Antiviral Inversion (Amantadine vs. Rimantadine)

Contrasting the enzyme inhibitors above, ion channel blockers show different preferences.

-

Rimantadine (1-(1-adamantyl)ethylamine): Active.

-

2-Rimantadine (1-(2-adamantyl)ethylamine): More potent than Rimantadine.[1]

Verdict: The "best" position is target-dependent. For deep hydrophobic pockets (enzymes), N-2 often wins. For pore blocking (ion channels), N-1 often provides the necessary "plug" geometry, though side-chain extension (as in 2-rimantadine) can flip this rule.

Visualizing the SAR Logic

The following decision tree illustrates the logical flow for selecting between N-1 and N-2 derivatives during lead optimization.

Caption: Decision logic for prioritizing N-1 vs N-2 adamantyl isomers based on target topology.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Determine if the N-2 isomer offers superior metabolic stability compared to the N-1 isomer (which is prone to bridgehead hydroxylation).

-

Preparation: Prepare 10 mM stock solutions of N-1 and N-2 analogs in DMSO.

-

Incubation:

-

Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

-

Pre-incubate at 37°C for 5 minutes.

-

Start Reaction: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

-

Sampling: Aliquot 50 µL at

min into ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide). -

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time.-

Success Criterion: A >2-fold increase in

for the N-2 isomer indicates successful metabolic blocking or redirection.

-

Protocol 2: sEH Fluorescent Inhibition Assay

Objective: Quantify potency differences (

-

Reagents: Recombinant human sEH enzyme; Substrate: PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

-

Workflow:

-

Dilution: Serially dilute N-1 and N-2 inhibitors in Tris-HCl buffer (pH 7.0, 0.1 mg/mL BSA) to concentrations ranging from 0.1 nM to 10 µM.

-

Enzyme Addition: Add sEH (final conc. ~1 nM) to black 96-well plates containing inhibitors. Incubate 5 min at 30°C.

-

Substrate Start: Add PHOME substrate (final conc. 50 µM).

-

Measurement: Monitor fluorescence (

nm,

-

-

Validation:

-

Z-Factor: Must be > 0.5 for the plate to be valid.

-

Reference: Include t-AUCB as a positive control (

nM).

-

-

Data Processing: Fit the linear slopes (RFU/min) to a 4-parameter logistic equation to derive

.

References

-

Burmistrov, V., et al. (2018). "Adamantyl thioureas as soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Scott, J.S., et al. (2015). "Novel 11β-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen atom in the adamantane scaffold."[10] Bioorganic & Medicinal Chemistry Letters. Link

-

Wilkinson, S.M., et al. (2017).[11] "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist." ACS Chemical Neuroscience.[11][12] Link

-

BenchChem Technical Guide. (2025). "A Comparative Guide to the Biological Activity of 1-Adamantanol and 2-Adamantanol." Link

-

Liu, J., et al. (2020). "Structure and Inhibitor Binding Mechanisms of 11β-Hydroxysteroid Dehydrogenase Type 1." Journal of Medicinal Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Adamantyl thioureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of amantadine clubbed N -aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05330J [pubs.rsc.org]

- 5. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Novel 11β-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen atom in the adamantane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological evaluation of novel bioisosteres of an adamantanyl benzamide P2X7 receptor antagonist - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 12. semanticscholar.org [semanticscholar.org]

A Comparative Guide to the X-ray Crystallography of N-substituted 2-chloro-4-nitrobenzamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural data obtained through X-ray crystallography for a series of N-substituted 2-chloro-4-nitrobenzamides. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for forming predictable intermolecular interactions. Understanding their three-dimensional structure is paramount for rational drug design and the engineering of novel crystalline materials.

Introduction: The Significance of Structural Analysis

N-substituted 2-chloro-4-nitrobenzamides belong to a class of compounds known as benzamides, which are prevalent in numerous pharmaceuticals and agrochemicals. The substituents on the benzamide core, particularly the chloro and nitro groups, create a unique electronic and steric environment that influences molecular conformation and crystal packing. The nature of the N-substituent further modulates these properties, impacting solubility, bioavailability, and target-binding affinity.

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule.[1] This technique provides precise data on bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal lattice. By comparing the crystallographic data of a series of N-substituted analogues, we can elucidate structure-property relationships and gain insights into the subtle effects of substituent modifications.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of N-substituted 2-chloro-4-nitrobenzamides. This data allows for a direct comparison of how different N-substituents influence the molecular geometry and crystal packing. The data for N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide is taken from the literature[2], while the data for the N-methyl, N-ethyl, and N-phenyl analogues are representative examples to illustrate the expected variations.

| Parameter | N-(2-Chloro-4-nitrophenyl) | N-methyl (Representative) | N-ethyl (Representative) | N-phenyl (Representative) |

| Crystal System | Orthorhombic[2] | Monoclinic | Triclinic | Monoclinic |

| Space Group | P 21 21 21[2] | P2₁/c | P-1 | C2/c |

| Unit Cell Dimensions | a = 7.8053(9) Å, b = 13.8621(17) Å, c = 24.101(3) Å[2] | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 105° | a = 7.1 Å, b = 9.3 Å, c = 11.5 Å, α = 85°, β = 78°, γ = 92° | a = 12.3 Å, b = 8.9 Å, c = 14.6 Å, β = 110° |

| Dihedral Angle (Benzamide Ring vs. N-substituent) | 70.74(6)°[2] | ~10-30° | ~20-40° | ~40-60° |

| Key Hydrogen Bonds | C-H···O[2] | N-H···O | N-H···O | N-H···O |

| Other Intermolecular Interactions | π-π stacking[2] | π-π stacking | C-H···π interactions | π-π stacking, C-H···Cl interactions |

Note: The data for N-methyl, N-ethyl, and N-phenyl analogues are hypothetical and intended to illustrate the types of structural variations that can be expected with different N-substituents.

Causality Behind Experimental Choices and Structural Observations

The choice of solvent and crystallization technique is critical for obtaining high-quality single crystals suitable for X-ray diffraction. For benzamide derivatives, slow evaporation is a commonly employed and effective method.[3] The solvent selection is based on the compound's solubility profile; a solvent in which the compound has moderate solubility is ideal to allow for the slow formation of well-ordered crystals.

The observed variations in the crystal structures of N-substituted 2-chloro-4-nitrobenzamides can be attributed to the steric and electronic effects of the N-substituent. For instance, the dihedral angle between the benzamide ring and the N-substituent is expected to increase with the size of the substituent due to steric hindrance. This, in turn, will influence the overall molecular conformation and the ability of the molecules to pack efficiently in the crystal lattice.

The intermolecular interactions also play a crucial role in determining the crystal packing. In the case of N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide, the crystal packing is stabilized by C-H···O hydrogen bonds and π-π stacking interactions.[2] For analogues with N-H protons, strong N-H···O hydrogen bonds are expected to be the dominant intermolecular interaction, often leading to the formation of well-defined hydrogen-bonded chains or dimers.

Experimental Protocols

Synthesis of N-substituted 2-chloro-4-nitrobenzamides

The synthesis of N-substituted 2-chloro-4-nitrobenzamides is typically achieved through the aminolysis of 2-chloro-4-nitrobenzoyl chloride. This is a robust and high-yielding reaction that proceeds via a nucleophilic addition-elimination mechanism.[4]

Step-by-Step Protocol:

-

Preparation of 2-chloro-4-nitrobenzoyl chloride: 2-chloro-4-nitrobenzoic acid is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

-

Amidation: The desired primary or secondary amine (1.0 equivalent) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents), is added to the solution to neutralize the HCl byproduct that is formed during the reaction. The solution is cooled to 0 °C in an ice bath.

-

Reaction: 2-chloro-4-nitrobenzoyl chloride (1.0 equivalent), dissolved in a minimal amount of the same anhydrous solvent, is added dropwise to the cooled amine solution with constant stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure N-substituted 2-chloro-4-nitrobenzamide.

Caption: Workflow for the synthesis of N-substituted 2-chloro-4-nitrobenzamides.

Single Crystal Growth for X-ray Crystallography

Obtaining high-quality single crystals is a crucial prerequisite for successful X-ray crystallographic analysis. The slow evaporation method is a simple and often effective technique for growing single crystals of organic compounds.

Step-by-Step Protocol:

-

Solvent Selection: Choose a solvent in which the purified N-substituted 2-chloro-4-nitrobenzamide has moderate solubility. Common solvents to try include ethanol, methanol, ethyl acetate, acetone, and mixtures thereof.

-

Dissolution: Dissolve a small amount (5-10 mg) of the compound in a minimal amount of the chosen solvent in a clean vial. Gentle warming can be used to aid dissolution, but the solution should be allowed to cool to room temperature.

-

Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean crystallization vial to remove any dust or particulate matter that could act as nucleation sites.

-

Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Growth: Monitor the vial periodically for the formation of crystals. This process can take anywhere from a few days to several weeks.

-

Harvesting: Once crystals of suitable size and quality are observed, carefully remove them from the mother liquor using a pipette or a small spatula and allow them to dry.

Caption: Workflow for single crystal growth by slow evaporation.

Conclusion